Propionaldehyde, DAIH derivative

Description

Propionaldehyde (CAS No. 123-38-6), also known as propanal, is a volatile aldehyde with the chemical formula CH₃CH₂CHO. It is widely used in industrial applications, including the synthesis of plastics, pharmaceuticals (e.g., Bis-MPA), and flavoring agents . Occupational exposure occurs primarily via inhalation or dermal contact, with ambient air and consumer products contributing to general population exposure .

The term may relate to hydrazone derivatives (e.g., 3-(2-butenylidene-hydrazono)-2-diphenylacetyl-indan-1-one), but this compound is associated with crotonaldehyde rather than propionaldehyde in the available data . Further clarification of the DAIH nomenclature is required for precise analysis.

Properties

IUPAC Name |

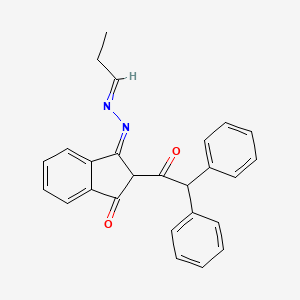

(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-propylidenehydrazinylidene]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22-23H,2H2,1H3/b27-17+,28-24+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNULXLCEYYXEZ-ZBJQCLPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559197 | |

| Record name | (3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-20-5 | |

| Record name | (3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionaldehyde, DAIH derivative, can be synthesized through the reaction of propionaldehyde with hydrazine derivatives under controlled conditions. The reaction typically involves the formation of a hydrazone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the analytical standard grade of the compound .

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde, DAIH derivative, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Propionaldehyde (C₃H₆O) is an aldehyde characterized by its flammable nature and distinct fruity odor. The DAIH derivative refers to its modified form that enhances certain properties for specific applications. Its reactivity allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis.

Scientific Research Applications

1. Synthesis of Chemical Intermediates

Propionaldehyde serves as a precursor to several important chemical intermediates:

- Trimethylolethane : Produced through condensation with formaldehyde, it is crucial in the manufacture of alkyd resins used in paints and coatings.

- Cyclamen Aldehyde : An aroma compound synthesized from propionaldehyde, widely used in the fragrance industry.

2. Analytical Chemistry

In analytical chemistry, propionaldehyde is employed as a derivatizing agent for the quantification of carbonyl compounds. It enhances the sensitivity of detection methods such as:

- Gas Chromatography (GC) : Used for analyzing food products and cosmetics.

- Mass Spectrometry (MS) : Employed in environmental monitoring and toxicology studies.

| Application | Method | Purpose |

|---|---|---|

| Food Analysis | GC-PID | Quantification of flavor compounds |

| Cosmetic Testing | GC-FID | Detection of aldehydes |

| Environmental Monitoring | GC-MS | Analysis of pollutants |

Industrial Applications

1. Manufacturing Processes

Propionaldehyde is integral in various manufacturing processes:

- Plastics Production : Used as a building block for polyols and other plastic materials.

- Rubber Chemicals : Acts as an intermediate in the synthesis of rubber additives.

2. Disinfectants and Preservatives

Due to its antimicrobial properties, propionaldehyde is utilized as a disinfectant in healthcare settings and as a preservative in food products. Its effectiveness against bacteria makes it suitable for formulations requiring stability and safety.

Case Studies

Case Study 1: Use in Polymer Chemistry

A study demonstrated the effectiveness of propionaldehyde in synthesizing alkyd resins. The reaction conditions were optimized to maximize yield while minimizing by-products. The resulting resins exhibited enhanced durability and weather resistance, making them ideal for outdoor applications.

Case Study 2: Environmental Analysis

In environmental science, propionaldehyde has been used to monitor air quality. A research project utilized GC-MS techniques to detect propionaldehyde concentrations in urban areas, revealing significant correlations with traffic emissions. This application underscores its importance in environmental health studies.

Mechanism of Action

The mechanism of action of Propionaldehyde, DAIH derivative, involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives through nucleophilic addition reactions with primary amines, leading to the formation of Schiff bases . These reactions are essential in various biochemical processes and synthetic applications.

Comparison with Similar Compounds

Table 1: Toxicity Endpoints of Propionaldehyde and Similar Aldehydes

Key Observations:

Mechanistic Similarities: Propionaldehyde and acetaldehyde both induce nasal lesions (e.g., olfactory atrophy), likely due to shared metabolic pathways generating reactive intermediates (e.g., acrolein) . Formaldehyde’s carcinogenicity is distinct, linked to DNA-protein crosslinks and mutations in nasal epithelial cells .

Potency and Exposure: Propionaldehyde exhibits lower acute toxicity than formaldehyde but comparable potency to acetaldehyde in nasal injury .

Data Gaps: Long-term inhalation studies for propionaldehyde are lacking, unlike formaldehyde and acetaldehyde, which have robust carcinogenicity datasets .

Biological Activity

Propionaldehyde, also known as propanal, is a simple aliphatic aldehyde with the chemical formula C3H6O. Its derivatives, such as the DAIH (Diacetylated Isopropyl Hydrazone) derivative, have garnered interest in various biological and pharmacological contexts. This article explores the biological activity of propionaldehyde and its derivatives, focusing on their absorption, metabolism, toxicity, and potential therapeutic applications.

Propionaldehyde is a colorless liquid with a pungent odor. It is soluble in water and organic solvents, which facilitates its absorption in biological systems. The compound's physical-chemical properties suggest it can cross biological membranes easily, distributing throughout various bodily fluids .

| Property | Value |

|---|---|

| Molecular Weight | 58.08 g/mol |

| Boiling Point | 48.0 °C |

| Melting Point | -81.5 °C |

| Density | 0.804 g/cm³ |

| Solubility | Miscible with water |

Absorption and Distribution

Research indicates that propionaldehyde can be absorbed through inhalation and potentially through oral routes, although specific studies on oral bioavailability are lacking . In studies involving dogs, inhalation exposure showed significant retention levels of propionaldehyde in the respiratory tract, averaging between 70% to 80% . The compound's ability to cross biological membranes suggests it may distribute widely within the body.

Metabolism

Propionaldehyde is primarily metabolized by aldehyde dehydrogenase (ALDH) to form propionic acid. This metabolic pathway is crucial as propionic acid plays a role in various metabolic processes, including the Krebs cycle . Studies using rodent hepatoma cell lines have demonstrated that propionaldehyde is efficiently metabolized, with differences noted between species due to varying enzyme activities .

Toxicity

The toxicity of propionaldehyde has been studied extensively. Acute exposure to high concentrations can lead to respiratory distress and other systemic effects. For instance, studies have shown that rats exposed to concentrations as high as 333,000 ppm exhibited severe respiratory damage and mortality . Chronic exposure has been linked to changes in blood pressure and heart rate, indicating potential cardiovascular effects .

Case Studies

- Acute Toxicity in Rats : In one study, rats exposed to 8,000 ppm of propionaldehyde died within hours, while lower concentrations resulted in varying degrees of recovery or non-lethal outcomes .

- Chronic Exposure Studies : Long-term studies revealed increased hemoglobin levels and altered organ weights in rats exposed to lower concentrations over extended periods .

Biological Activity and Therapeutic Applications

Recent studies have begun to explore the therapeutic potential of propionaldehyde derivatives in treating inflammatory conditions. For example, DAIH derivatives have shown promise in reducing cytokine production related to inflammation when tested on human cell lines . These findings suggest potential applications in treating conditions like Crohn's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.